(4-Methoxybenzyl)(methyl)sulfamoyl chloride

Organic Synthesis Sulfonamide Chemistry Analytical Purity

(4-Methoxybenzyl)(methyl)sulfamoyl chloride (CAS: 1250127-38-8) is a sulfamoyl chloride derivative featuring an N-methyl-N-(4-methoxybenzyl) substitution pattern. This structure imparts specific reactivity as an electrophilic sulfamoylating agent, primarily used in organic synthesis for the introduction of a sulfonamide or sulfamate moiety.

Molecular Formula C9H12ClNO3S
Molecular Weight 249.72 g/mol
Cat. No. B13530502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxybenzyl)(methyl)sulfamoyl chloride
Molecular FormulaC9H12ClNO3S
Molecular Weight249.72 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)OC)S(=O)(=O)Cl
InChIInChI=1S/C9H12ClNO3S/c1-11(15(10,12)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3
InChIKeyBSJMPTUQUMTXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxybenzyl)(methyl)sulfamoyl chloride: A Specialized Sulfamoyl Chloride for Targeted Synthesis


(4-Methoxybenzyl)(methyl)sulfamoyl chloride (CAS: 1250127-38-8) is a sulfamoyl chloride derivative featuring an N-methyl-N-(4-methoxybenzyl) substitution pattern . This structure imparts specific reactivity as an electrophilic sulfamoylating agent, primarily used in organic synthesis for the introduction of a sulfonamide or sulfamate moiety [1]. Its molecular formula is C₉H₁₂ClNO₃S, with a molecular weight of 249.71 g/mol .

Why (4-Methoxybenzyl)(methyl)sulfamoyl chloride Cannot Be Directly Substituted with Simpler Analogs


Substitution with less complex sulfamoyl chlorides, such as N-methylsulfamoyl chloride (CAS: 10438-96-7), is not functionally equivalent. The 4-methoxybenzyl group in the target compound provides a significantly different steric and electronic environment, which can dictate reaction outcomes in sterically demanding syntheses or influence the physicochemical properties of the final product [1]. Furthermore, the stability of the N-protected sulfamate derivative, a key feature for multi-step synthesis, is conferred by the 4-methoxybenzyl group and is not a property of simpler alkyl-substituted analogs [2]. Direct substitution could lead to different reaction kinetics, altered regioselectivity, or the formation of undesired byproducts, compromising synthetic route fidelity.

Quantitative Evidence for Selection: (4-Methoxybenzyl)(methyl)sulfamoyl chloride vs. Analogs


Higher Molecular Weight and Purity Profile vs. N-Methylsulfamoyl Chloride

The target compound (4-Methoxybenzyl)(methyl)sulfamoyl chloride (MW: 249.71 g/mol) has a significantly higher molecular weight compared to the simpler analog N-methylsulfamoyl chloride (MW: 129.56 g/mol) [REFS-1, REFS-2]. Commercially, it is available at a purity specification of 97% to 98%, whereas the simpler analog is more commonly supplied at 95% [REFS-1, REFS-3]. This difference is critical for applications requiring precise stoichiometry and minimizing impurities in sensitive reactions.

Organic Synthesis Sulfonamide Chemistry Analytical Purity

Comparative Physicochemical Properties: LogP and Lipophilicity Advantage

(4-Methoxybenzyl)(methyl)sulfamoyl chloride has a calculated LogP value of 1.36 . In contrast, N-methylsulfamoyl chloride, lacking the aromatic 4-methoxybenzyl group, is a highly polar molecule with a predicted LogP significantly lower (estimated < 0). This lipophilicity differential is a key determinant of compound behavior in organic-aqueous partitioning and membrane permeability.

Physicochemical Properties Lipophilicity Drug Design

Enhanced Stability as an N-Protected Sulfamate Synthon

N-protected sulfamates bearing 4-methoxybenzyl groups exhibit stability to oxidizing and reducing agents, as well as to bases and nucleophiles [1]. This contrasts with unprotected sulfamoyl chlorides, which are highly reactive and prone to hydrolysis or side reactions under similar conditions. The 4-methoxybenzyl group acts as a robust protecting group, enabling its use as a stable intermediate in complex synthetic routes.

Protecting Group Strategy Multi-step Synthesis Sulfamate Chemistry

Differential Reactivity in Sulfamoylation: Impact of 4-Methoxybenzyl Group on Reaction Yields

While direct yield comparisons for the target compound are scarce in open literature, related sulfamoyl chloride derivatives with aromatic substituents (e.g., benzyl) have been shown to give yields of 83-90% in sulfamoylation reactions [1]. In contrast, simpler alkyl sulfamoyl chlorides (e.g., N-methoxyethyl-N-methylsulfamoyl chloride) are reported to give generally low yields due to side reactions [2]. The 4-methoxybenzyl group is expected to provide a balance of reactivity and stability, potentially leading to higher and more consistent yields compared to simple alkyl derivatives.

Sulfamoylation Reaction Yield Synthetic Methodology

Procurement-Driven Application Scenarios for (4-Methoxybenzyl)(methyl)sulfamoyl chloride


Synthesis of Bioactive Sulfonamides and Sulfamates in Medicinal Chemistry

Due to its higher purity (97-98%) and the lipophilic 4-methoxybenzyl group (LogP = 1.36), this compound is an ideal reagent for the late-stage sulfamoylation of drug candidates . The enhanced lipophilicity can improve the drug-like properties of the final molecule, while the high purity minimizes the risk of introducing unwanted impurities during the final steps of a complex synthesis. This is a key procurement consideration for medicinal chemistry programs where synthetic efficiency and product quality are paramount [REFS-1, REFS-2].

Multi-step Synthesis Requiring a Stable Sulfamate Intermediate

The 4-methoxybenzyl group confers stability to the resulting N-protected sulfamate against a range of reaction conditions (oxidizing/reducing agents, bases, nucleophiles) [2]. For research groups executing multi-step synthetic routes, this stability translates to a lower risk of intermediate decomposition and loss of precious material. Procuring this specific sulfamoyl chloride is therefore a strategic choice to enhance the robustness and overall yield of a synthetic sequence.

Synthesis of Functionalized Aromatic Compounds via Catalytic Arylation

Sulfamoyl chlorides are valuable substrates in catalytic arylation reactions to synthesize aromatic sulfonamides [1]. The target compound's unique substitution pattern allows for the installation of a functionalized sulfamoyl moiety that can be further elaborated. The higher molecular weight (249.71 g/mol) and defined purity (≥97%) ensure accurate stoichiometry and minimize catalyst poisoning, which is crucial for the success and reproducibility of metal-catalyzed transformations [REFS-1, REFS-2].

Preparation of Specialized Reagents or Chemical Probes

For applications requiring a specific, non-volatile sulfamoyl chloride with a chromophoric (UV-active) 4-methoxybenzyl group, this compound is the appropriate choice. Its distinct physicochemical properties (MW 249.71, LogP 1.36) and commercial purity (≥97%) make it superior to simpler analogs for creating chemical probes, affinity labels, or specialized synthetic intermediates where the methoxybenzyl group may serve as a convenient handle for detection or further functionalization .

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